
3-Phenylpropyl 4-methylbenzenesulfonate
Overview
Description
3-Phenylpropyl 4-methylbenzenesulfonate (IUPAC name: this compound) is an organic sulfonate ester characterized by a 4-methylbenzenesulfonyl (tosyl) group linked to a 3-phenylpropyl chain. Its CAS number is reported as 3742-75-4 (predominant in recent sources) and occasionally as 88210-68-8, though the latter may represent a structural variant or database inconsistency . With a molecular weight (FW) of 290.38, it serves as a versatile intermediate in organic synthesis and pharmaceutical research. Notably, it has been explored in radical translocation studies (e.g., hydroxylation reactions) and as a lead structure for histamine H3-receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Phenylpropyl 4-methylbenzenesulfonate typically involves the reaction of 3-phenylpropan-1-ol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine . The reaction is carried out in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-Phenylpropan-1-ol+p-Toluenesulfonyl chloride→3-Phenylpropyl 4-methylbenzenesulfonate
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
3-Phenylpropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative cleavage of the sulfonate group can yield different products depending on the reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Reduction: The major product is 3-phenylpropan-1-ol.
Oxidation: Products vary based on the oxidizing agent used and can include carboxylic acids and aldehydes.
Scientific Research Applications
3-Phenylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for alcohols.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 4-methylbenzenesulfonate involves its role as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The phenylpropyl moiety can interact with various molecular targets, influencing the compound’s reactivity and specificity in chemical reactions .
Comparison with Similar Compounds
The structural and functional properties of 3-phenylpropyl 4-methylbenzenesulfonate can be contextualized against analogous sulfonate esters, which differ in alkyl/aryl chain length, substituents, and stereochemistry. Below is a detailed analysis:
Structural and Physical Properties
Key Observations:
- Chain Length and Hydrophobicity : Longer alkyl chains (e.g., hexadecyl) enhance hydrophobicity, making such derivatives suitable for surfactant applications. In contrast, the phenylpropyl group in the target compound balances aromaticity and moderate lipophilicity .
- Functional Groups: The Boc-protected amino derivative (CAS 141403-49-8) demonstrates how auxiliary groups expand utility in drug design, enabling selective reactions in peptide coupling or prodrug synthesis .
Biological Activity
3-Phenylpropyl 4-methylbenzenesulfonate (CAS Number: 124937-85-5) is a sulfonate compound that has gained attention in medicinal chemistry due to its potential biological activities. This article discusses the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a phenylpropyl group and a sulfonate moiety. The molecular formula is , with a molecular weight of approximately 410.53 g/mol. The sulfonate group enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions typical of aryl sulfonates.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interaction with the Free Fatty Acid Receptor 2 (FFA2). Recent studies have shown that compounds acting as antagonists at FFA2 can influence several physiological processes, including inflammation and insulin secretion.
- FFA2 Antagonism : Research indicates that this compound can inhibit the activation of FFA2, which is expressed on various immune cells such as neutrophils and macrophages. Inhibition of FFA2 has been associated with reduced inflammatory responses and improved metabolic conditions, suggesting therapeutic potential in diseases like rheumatoid arthritis and inflammatory bowel disease .
- Neutrophil Activation : Studies demonstrate that this compound effectively inhibits propionate-induced migration and respiratory burst in human neutrophils. This inhibition suggests a specific mechanism where the compound modulates immune cell activity via FFA2 antagonism, potentially leading to reduced inflammation .
In Vitro Studies
In vitro assays have confirmed the potency of this compound as an FFA2 antagonist:
- IC50 Values : The compound displayed an IC50 value in the low nanomolar range (approximately 6–9 nM) in functional assays assessing G protein recruitment and cAMP signaling pathways, indicating high potency compared to other known antagonists .
- Neutrophil Assays : The ability to fully inhibit propionate-induced neutrophil activation was observed, with dose-response curves showing an eight-fold higher potency compared to previously studied compounds .
Pharmacokinetic Properties
Table 1 summarizes the pharmacokinetic properties based on animal studies:
Administration Route | Dose (mg/kg) | t1/2 (min) | AUC (ng min/mL) | Cmax (ng/mL) | F% |
---|---|---|---|---|---|
Intravenous | 5 | 24 | 441,000 | N/A | N/A |
Oral | 10 | N/A | 389,000 | 6,240 | 44% |
These properties suggest favorable absorption and distribution characteristics that could enhance its therapeutic applications .
Case Studies
A study focusing on the effects of FFA2 antagonists, including this compound, highlighted its role in reducing hyperglycemia through modulation of insulin secretion pathways. The study showed that FFA2 antagonism could lead to improved insulin sensitivity in diabetic models, reinforcing the potential for this compound in metabolic disorder treatments .
Q & A
Basic Questions
Q. What synthetic methods are commonly used to prepare 3-phenylpropyl 4-methylbenzenesulfonate, and what are the optimal reaction conditions?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. For example, in oxazolidinone derivative synthesis, (2-oxo-3-(3-phenylpropyl)oxazolidin-5-yl)methyl 4-methylbenzenesulfonate is reacted under controlled conditions, yielding 24.79% with characterization by H NMR and LC-MS . Microwave-assisted synthesis (165°C, 12.2 bar pressure) is also effective for related triazole derivatives . Solvent choice (e.g., methanol-buffer mixtures) and catalysts (e.g., sodium 1-octanesulfonate) are critical for reproducibility .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- H NMR: Peaks at δ 1.75–1.82 ppm (pentet, 2H) and δ 7.07–7.32 ppm (aromatic protons) confirm structural integrity .
- LC-MS (ESI): Molecular ion peaks (e.g., m/z 470.3) validate molecular weight .
- Elemental analysis (CHNS): Verifies purity and stoichiometry .
- Chromatographic mass spectrometry: Resolves complex mixtures and byproducts .
Q. How can crystallographic data for sulfonate esters like this compound be obtained and interpreted?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Monoclinic systems (space group ) with lattice parameters (e.g., Å, Å, Å) are typical for sulfonates. Hydrogen bonding and torsion angles are critical for understanding molecular packing .
Advanced Research Questions
Q. How can intramolecular vs. intermolecular reaction pathways involving this compound be experimentally distinguished?
- Methodological Answer : Use crossover experiments with isotopic labeling or competitive additives. In hydroxylation studies, adding this compound to a reaction mixture showed no cross-hydroxylation products via H NMR, confirming intramolecular radical translocation . Kinetic isotope effects (KIEs) and computational modeling (DFT) further validate mechanistic pathways .
Q. What computational tools predict the physicochemical properties of this compound derivatives, and how are they applied?
- Methodological Answer : Software like Dotmatics calculates topological polar surface area (TPSA) and partition coefficients (cLogP) to assess drug-likeness. For example, TPSA = 51.8 Ų and cLogP = 4.11 were reported for structurally similar sulfonates, guiding solubility and bioavailability predictions . Molecular dynamics simulations model interactions with biological targets (e.g., sigma-2 receptors) .
Q. How do reaction conditions influence the yield of this compound in heterocyclic synthesis?
- Methodological Answer : Optimize temperature, pressure, and catalyst loading. Microwave synthesis at 165°C and 12.2 bar enhances reaction efficiency for triazole derivatives . Lower yields (e.g., 24.79% in oxazolidinone synthesis) may require screening alternative catalysts (e.g., FeCl₃ for chlorination) or solvent systems (methanol-buffer, 65:35) .
Q. What strategies address discrepancies in reaction outcomes when using this compound under varying catalytic conditions?
- Methodological Answer : Systematic variation of catalysts (e.g., FeCl₃ vs. AlCl₃) and kinetic profiling identify rate-limiting steps. For example, competing sulfonation pathways may require quenching studies or in situ monitoring (e.g., FTIR) to detect intermediates . Compare results with control experiments from hydroxylation studies .
Q. How is this compound utilized in medicinal chemistry for target-specific ligand design?
- Methodological Answer : As a building block for sigma-2 receptor ligands, it undergoes substitution reactions to introduce pharmacophoric groups (e.g., benzhydrylpiperazine). Radioligand binding assays (e.g., competitive displacement with H-DTG) quantify affinity and selectivity . Structural analogs are screened for antimicrobial or anticancer activity using in vitro assays .
Properties
IUPAC Name |
3-phenylpropyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNYXPTUOOGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451036 | |
Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3742-75-4 | |
Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.